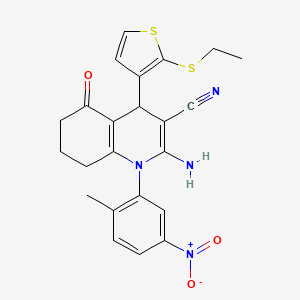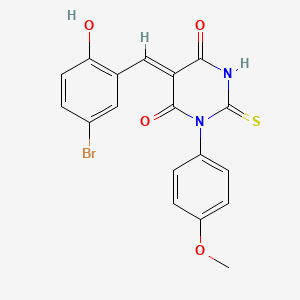![molecular formula C28H24ClN3O4S B11642502 2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B11642502.png)
2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-[4-(benciloxi)-3-metoxifenil]-3-ciano-6-oxo-1,4,5,6-tetrahidropiridin-2-il}sulfanil)-N-(3-clorofenil)acetamida es un compuesto orgánico complejo con posibles aplicaciones en varios campos de la investigación científica. Este compuesto presenta una estructura única que incluye un grupo benciloxi, un grupo metoxifenil, un grupo ciano y un grupo clorofenilacetamida, lo que lo convierte en un tema de interés para químicos e investigadores.
Métodos De Preparación
La síntesis de 2-({4-[4-(benciloxi)-3-metoxifenil]-3-ciano-6-oxo-1,4,5,6-tetrahidropiridin-2-il}sulfanil)-N-(3-clorofenil)acetamida implica múltiples pasos. La ruta sintética generalmente comienza con la preparación de compuestos intermedios como la 4′-benciloxi-2′-metoxifenil-3′-metilacetofenona . Las condiciones de reacción a menudo incluyen el uso de reactivos y catalizadores específicos para facilitar la formación del producto deseado. Los métodos de producción industrial pueden implicar la optimización de estas condiciones de reacción para lograr mayores rendimientos y pureza.
Análisis De Reacciones Químicas
Este compuesto puede sufrir varios tipos de reacciones químicas, incluyendo:
Oxidación: La presencia de los grupos benciloxi y metoxilo permite reacciones de oxidación, que pueden ser facilitadas por agentes oxidantes.
Reducción: El grupo ciano se puede reducir a un grupo amina en condiciones apropiadas.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila y nucleófila, dependiendo de los reactivos y condiciones utilizados.
Los reactivos comunes para estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios electrófilos y nucleófilos para reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y de los reactivos utilizados.
Aplicaciones en investigación científica
2-({4-[4-(benciloxi)-3-metoxifenil]-3-ciano-6-oxo-1,4,5,6-tetrahidropiridin-2-il}sulfanil)-N-(3-clorofenil)acetamida tiene varias aplicaciones en la investigación científica:
Química: Se puede utilizar como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Su estructura única le permite interactuar con moléculas biológicas, lo que lo convierte en un posible candidato para el desarrollo de fármacos y estudios bioquímicos.
Medicina: Se están explorando las posibles propiedades terapéuticas del compuesto para el tratamiento de diversas enfermedades.
Industria: Se puede utilizar en el desarrollo de nuevos materiales y procesos químicos.
Aplicaciones Científicas De Investigación
2-({4-[4-(benzyloxy)-3-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
El mecanismo de acción de este compuesto implica su interacción con objetivos moleculares y vías específicas. Los grupos benciloxi y metoxilo pueden facilitar la unión a ciertas enzimas o receptores, mientras que los grupos ciano y clorofenilacetamida pueden contribuir a su actividad biológica general. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de su uso.
Propiedades
Fórmula molecular |
C28H24ClN3O4S |
|---|---|
Peso molecular |
534.0 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-[[5-cyano-4-(3-methoxy-4-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C28H24ClN3O4S/c1-35-25-12-19(10-11-24(25)36-16-18-6-3-2-4-7-18)22-14-26(33)32-28(23(22)15-30)37-17-27(34)31-21-9-5-8-20(29)13-21/h2-13,22H,14,16-17H2,1H3,(H,31,34)(H,32,33) |
Clave InChI |
VGZFJAXKMYQQFD-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=CC(=CC=C3)Cl)OCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-ethyl-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11642426.png)
![(6Z)-5-imino-6-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-(2-methylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11642432.png)
![N1-(1-naphthyl)-2-(6,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B11642444.png)
![[4-(4-Chloro-phenyl)-3-cyano-6-methyl-5-o-tolylcarbamoyl-pyridin-2-ylsulfanyl]-acetic acid methyl ester](/img/structure/B11642447.png)
![3-((Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-2-morpholin-4-yl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11642457.png)
![6-benzyl-3-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-1,2,4-triazin-5(2H)-one](/img/structure/B11642475.png)

![N-[2-(morpholin-4-yl)ethyl]-3-nitrobenzamide](/img/structure/B11642481.png)
![Methyl 4-(2-chlorophenyl)-5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11642483.png)
![(E)-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B11642486.png)
![ethyl 2-[2-(3,4-dimethoxyphenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11642498.png)

![9-Bromo-5-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11642504.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-methyl-4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11642510.png)
